molecular formula C19H13ClF2N2O2 B2548442 1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 478065-96-2

1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2548442
CAS No.: 478065-96-2
M. Wt: 374.77
InChI Key: BSLWRDBDNUWZNB-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a 3-chlorobenzyl group at the 1-position and a 2,4-difluorophenyl substituent on the carboxamide nitrogen. This scaffold shares structural similarities with proteasome inhibitors and kinase modulators reported in medicinal chemistry literature, though its specific biological targets remain underexplored in publicly available data.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O2/c20-14-3-1-2-12(8-14)10-24-11-13(4-7-18(24)25)19(26)23-17-6-5-15(21)9-16(17)22/h1-9,11H,10H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLWRDBDNUWZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the chlorophenyl and difluorophenyl groups through nucleophilic substitution or electrophilic aromatic substitution.

    Amidation: Formation of the carboxamide group through reactions with amines and carboxylic acids or their derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structural analogs differ primarily in the benzyl substituent at the 1-position and the carboxamide-linked aryl/alkyl groups. Key comparisons include:

Compound Name 1-Position Substituent Carboxamide Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Activity
Target Compound 3-Chlorophenylmethyl 2,4-Difluorophenyl C₂₀H₁₄ClF₂N₂O₂ 392.79 Undisclosed (structural focus)
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 3-Chlorophenylmethyl 4-Methoxyphenyl C₂₀H₁₆Cl₂N₂O₃ 403.26 pKa: Not reported; higher lipophilicity
1-[(4-Chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 4-Chlorophenylmethyl 2-(Dimethylamino)ethyl C₁₇H₂₀ClN₃O₂ 333.81 pKa: 13.31; predicted CNS permeability
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Benzyl 3-(Cyclopropylcarbamoyl)phenyl C₂₃H₂₂N₄O₃ 402.45 Trypanosoma cruzi proteasome inhibitor

Key Observations :

  • Lipophilicity : The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to the 4-methoxyphenyl group in but may reduce solubility.
  • Synthetic Accessibility : The target compound’s synthesis may mirror methods in , where coupling reactions (e.g., HATU/DIPEA in DMF) are used to attach the carboxamide group, though yields vary widely (23–90%) depending on substituents .
  • Biological Implications: While the benzyl-substituted analog in shows anti-parasitic activity, the dimethylaminoethyl analog in may exhibit CNS-targeted effects due to its basic side chain.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Chloro Analog 4-Chlorophenylmethyl Analog
Molecular Weight 392.79 403.26 333.81
Predicted Density ~1.3 g/cm³ 1.256 g/cm³ 1.256 g/cm³
Boiling Point ~550°C (estimated) Not reported 548.5°C
pKa ~13 (estimated) Not reported 13.31

Analysis :

  • The higher molar mass of the target compound compared to is attributed to the fluorine atoms and larger carboxamide substituent.

Biological Activity

1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article will explore its biological activity, including cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H13ClF2N4O
  • Molecular Weight : 348.74 g/mol
  • InChIKey : MANFGQYOYRTNCV-UHFFFAOYSA-N

Biological Activity Overview

The compound's biological activity has been primarily assessed through in vitro studies, focusing on its anticancer properties. The following sections detail specific findings related to its cytotoxicity and mechanisms of action.

Cytotoxicity Studies

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, it showed an EC50 value of 10.28 µg/mL against HepG2 cells, indicating potent antiproliferative activity .
    • In comparative studies, the compound exhibited greater efficacy than traditional chemotherapeutic agents like doxorubicin and bleomycin .
  • Mechanisms of Action :
    • The anticancer activity is believed to be linked to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, the compound appears to inhibit ERK1/2 kinase activity, which is crucial for cell cycle progression .
    • Apoptosis induction has been observed through the activation of caspases 3, 8, and 9. This suggests that the compound triggers programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The structural modifications of the compound play a critical role in its biological activity:

  • Substituting the chlorine atom with a fluorine atom enhances anticancer activity significantly .
  • The presence of difluorophenyl groups is associated with increased potency against various cancer types, including peripheral cancers and those affecting the nervous system .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyCancer Cell LineEC50/IC50 ValueObservations
Study 1MCF-78.107 µMInduces apoptosis via caspase activation.
Study 2HepG210.28 µg/mLInhibits ERK1/2 signaling pathway.
Study 3A549 (lung carcinoma)Not specifiedShows selective anticancer activity.

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